octan-2-yl 4-methylbenzenesulfonate
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Overview
Description
octan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H24O3S. It is an ester derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 1-methylheptyl alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-toluenesulfonic acid 1-methylheptyl ester typically involves the esterification of p-toluenesulfonic acid with 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of p-toluenesulfonic acid 1-methylheptyl ester follows similar principles but is optimized for large-scale operations. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
octan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters and the corresponding nucleophiles.
Hydrolysis: The major products are p-toluenesulfonic acid and 1-methylheptyl alcohol.
Scientific Research Applications
octan-2-yl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid 1-methylheptyl ester involves its ability to act as a strong acid and a good leaving group. In nucleophilic substitution reactions, the ester group is readily displaced by nucleophiles due to the electron-withdrawing nature of the sulfonate group. This facilitates the formation of new bonds and the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- p-Toluenesulfonic acid butyl ester
Uniqueness
octan-2-yl 4-methylbenzenesulfonate is unique due to its longer alkyl chain compared to other similar esters. This longer chain can impart different physical properties such as solubility and boiling point, making it suitable for specific applications where other esters may not be as effective .
Properties
Molecular Formula |
C15H24O3S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-4-5-6-7-8-14(3)18-19(16,17)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
XXDKRMQJHKMZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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